5-Methoxybenzofuran-3(2H)-one

Descripción general

Descripción

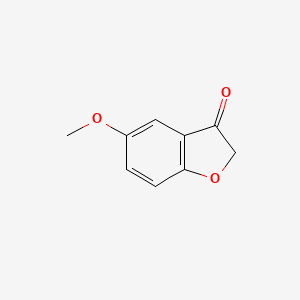

5-Methoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings This compound is characterized by the presence of a methoxy group at the 5-position and a lactone ring at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methoxybenzofuran-3(2H)-one can be synthesized through several methods. One common approach involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclication) of the resulting ether and decarboxylation . Another method includes the Perkin rearrangement, where a coumarin is reacted with a hydroxide .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves the extraction from coal tar or the dehydrogenation of 2-ethyl phenol . These methods are scalable and provide a consistent yield of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methoxybenzofuran-3(2H)-one is primarily studied for its potential as an anticancer agent. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, including leukemia and cervical carcinoma cells. The structure-activity relationship (SAR) analysis indicates that modifications to the benzofuran system can enhance anticancer properties .

Key Findings :

- In vitro studies demonstrate significant cytotoxic effects against cancer cell lines.

- Potential as a lead compound for drugs targeting apoptosis regulatory proteins, crucial in cancer therapy.

The compound has shown promise in several biological applications:

- Anticancer Activity : Research indicates that it can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cancer signaling pathways .

- Histone Deacetylase (HDAC) Inhibition : It has been found to inhibit HDAC activity, leading to increased acetylation of histones and modulation of gene expression related to cancer progression .

Case Studies :

- A study demonstrated that this compound derivatives exhibited selective inhibition of protein kinases involved in apoptosis regulation, enhancing their anticancer potential .

Diabetes Management

Recent investigations have explored the compound's role as a DRAK2 inhibitor, showing potential in protecting pancreatic beta cells from apoptosis. This suggests its therapeutic applications in diabetes management, highlighting its versatility beyond oncology.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, making it valuable in producing specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Benzofuran: The parent compound without the methoxy group.

Dibenzofuran: An analog with a second fused benzene ring.

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of the oxygen atom.

Benzothiophene: An analog with a sulfur atom instead of the oxygen atom.

Uniqueness: 5-Methoxybenzofuran-3(2H)-one is unique due to the presence of the methoxy group at the 5-position and the lactone ring at the 3-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

5-Methoxybenzofuran-3(2H)-one, also known as 5-Methoxy-2-benzofurancarboxylic acid, is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a benzofuran core structure, characterized by a fused benzene and furan ring system. This structural configuration contributes to its biological activity, as many benzofuran derivatives have shown significant pharmacological effects.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- IUPAC Name : 5-Methoxy-2-benzofurancarboxylic acid

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. In a murine model of inflammation induced by carrageenan, the compound significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

- Modulation of Signaling Pathways : Research suggests that it may influence signaling pathways related to apoptosis and cell survival, particularly in cancer cells .

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against clinical isolates of resistant strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Evaluation of Antioxidant Activity

In vitro studies assessed the antioxidant capacity using DPPH radical scavenging assays. The findings revealed that this compound had an IC50 value of 25 µg/mL, comparable to standard antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 20 |

| 5-Methoxybenzofuran | 25 |

| Quercetin | 30 |

Anti-inflammatory Assessment

In vivo studies utilizing a carrageenan-induced paw edema model demonstrated that treatment with this compound resulted in a significant reduction in edema compared to the control group.

Propiedades

IUPAC Name |

5-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVAQOGXRYNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323797 | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-55-0 | |

| Record name | 39581-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one a promising candidate for analgesic and anti-inflammatory drug development?

A1: The study [] highlights the compound's significant antinociceptive and anti-inflammatory effects observed in mice models. Key findings include:

- Significant Analgesia: The compound demonstrated notable pain relief in the formalin test, particularly in the chronic phase of inflammation, suggesting its potential for managing chronic pain conditions. []

- Potent Anti-inflammatory Action: It effectively reduced inflammation induced by carrageenan, indicating its ability to modulate inflammatory pathways. []

Q2: How does the structure of (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one relate to its observed activity?

A2: While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the presence of the benzofuran-3-one moiety and the dihydroxychalcone group, likely contributes to its observed effects. Previous research suggests that benzofuran-3-one derivatives may possess enhanced analgesic and anti-inflammatory properties. [] Further studies are needed to understand the specific interactions of this compound with its biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.